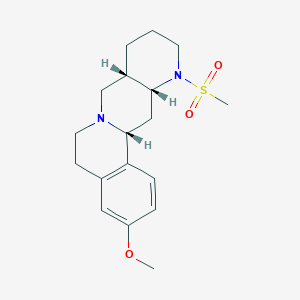

RS-15385-198

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H26N2O3S |

|---|---|

Molekulargewicht |

350.5 g/mol |

IUPAC-Name |

(8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine |

InChI |

InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m0/s1 |

InChI-Schlüssel |

JKDBLHWERQWYKF-BMGDILEWSA-N |

Isomerische SMILES |

COC1=CC2=C(C=C1)[C@H]3C[C@@H]4[C@@H](CCCN4S(=O)(=O)C)CN3CC2 |

Kanonische SMILES |

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to RS-15385-198: An α2-Adrenoceptor Antagonist

Introduction

RS-15385-198 is a selective antagonist of α2-adrenergic receptors. It is the (8aS, 12aR, 13aR)-enantiomer of the more potent α2-adrenoceptor antagonist, Delequamine (RS-15385-197). This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development. The information presented is compiled from publicly available scientific literature.

Chemical Structure and Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (8aS,12aR,13aR)-5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino[2,1-g][1][2]naphthyridine |

| Molecular Formula | C₁₈H₂₆N₂O₃S |

| Molecular Weight | 350.48 g/mol |

| Chirality | Enantiomer of Delequamine (RS-15385-197) |

Pharmacological Properties

This compound functions as a competitive antagonist at α2-adrenoceptors. Its pharmacological activity has been characterized in various in vitro and in vivo studies, primarily in comparison to its more potent enantiomer.

Table 2: Pharmacological Data for this compound

| Parameter | Species/Tissue | Value | Reference |

| pKi (α2-adrenoceptors) | Rat Cortex | 6.32 | [1] |

| pA2 (functional antagonism) | Guinea-pig Ileum | 6.47 | [1] |

| pA2 (functional antagonism) | Rat Vas Deferens | Not Reported | - |

The data indicates that this compound possesses a moderate affinity for α2-adrenoceptors, with a significantly lower potency compared to its (8aR, 12aS, 13aS)-enantiomer, RS-15385-197 (pKi = 9.45)[1]. This highlights a high degree of stereoselectivity at the α2-adrenoceptor binding site[1].

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by blocking the activation of α2-adrenoceptors by endogenous agonists like norepinephrine (B1679862) and epinephrine. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).

Upon agonist binding, the α2-adrenoceptor activates the Gi protein, leading to the dissociation of its αi subunit. This αi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As an antagonist, this compound prevents this signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize α2-adrenoceptor antagonists like this compound. These protocols are based on standard pharmacological practices and the methods described in the literature for its enantiomer.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for α2-adrenoceptors.

Detailed Methodology:

-

Tissue Preparation: Male Wistar rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a final protein concentration of approximately 1-2 mg/mL.

-

Assay Conditions: The assay is performed in a total volume of 250 µL containing:

-

50 µL of tissue homogenate

-

25 µL of [³H]-yohimbine (a selective α2-adrenoceptor antagonist radioligand) at a final concentration of 1-2 nM.

-

25 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M) or vehicle.

-

150 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

-

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine).

-

Incubation: The mixture is incubated at 25°C for 60 minutes.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold assay buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath Experiment

This functional assay is used to determine the antagonist potency (pA₂) of this compound in a physiological context.

Detailed Methodology:

-

Tissue Preparation: The vas deferens is isolated from a male guinea pig or rat and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Experimental Setup: The tissue is connected to an isometric force transducer to record contractions. The tissue is allowed to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to a selective α2-adrenoceptor agonist (e.g., UK-14304) is established to determine the baseline response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

Second Agonist Curve: In the continued presence of this compound, a second cumulative concentration-response curve to the agonist is constructed.

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by this compound is quantified. The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC₅₀, is calculated using a Schild plot analysis.

Conclusion

This compound is a moderately potent and selective α2-adrenoceptor antagonist. Its lower affinity compared to its enantiomer, Delequamine, underscores the stereochemical requirements for high-affinity binding to the α2-adrenoceptor. The detailed experimental protocols provided herein offer a framework for the further investigation of this and similar compounds. The understanding of its mechanism of action and signaling pathway is crucial for its potential application in pharmacological research and drug development, particularly in studies where a less potent α2-adrenoceptor blockade is desired to investigate specific physiological or pathological processes.

References

The Pharmacology of RS-15385-198: An In-depth Analysis of its Mechanism of Action as an α2-Adrenoceptor Antagonist

Abstract

RS-15385-198 is the (8aS, 12aR, 13aR) enantiomer of the potent and highly selective α2-adrenoceptor antagonist, RS-15385-197 (Delequamine).[1][2][3] While its enantiomer, RS-15385-197, demonstrates high affinity and selectivity for α2-adrenoceptors, this compound exhibits significantly lower potency, highlighting a pronounced stereoselectivity in the interaction with these receptors.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its activity as an α2-adrenoceptor antagonist. Quantitative data from in vitro studies are presented, alongside detailed experimental protocols and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: α2-Adrenoceptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of α2-adrenoceptors.[3] These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release, particularly norepinephrine, in both the central and peripheral nervous systems. As an antagonist, this compound binds to α2-adrenoceptors but does not elicit the intracellular signaling cascade typically initiated by endogenous agonists like norepinephrine. Instead, it blocks the binding of these agonists, thereby inhibiting their effects.

The α2-adrenoceptors are coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking this interaction, this compound prevents the agonist-induced inhibition of adenylyl cyclase, thus maintaining or increasing intracellular cAMP levels in the presence of an agonist.

Quantitative Pharmacological Data

The affinity and functional antagonist potency of this compound have been characterized in various in vitro assays. For comparative purposes, data for its more potent enantiomer, RS-15385-197, and the racemate, RS-15385-196, are also presented.

| Compound | Assay | Tissue/Preparation | Parameter | Value | Reference |

| This compound | Radioligand Binding | Rat Cortex | pKi | 6.32 | [1][2] |

| Functional Assay | Guinea-pig Ileum | pA2 | 6.47 | [1][2] | |

| RS-15385-197 | Radioligand Binding | Rat Cortex | pKi | 9.45 | [1][2] |

| Functional Assay | Guinea-pig Ileum | pA2 | 9.72 | [1][2] | |

| RS-15385-196 | Radioligand Binding | Rat Cortex | pKi | 9.18 | [1][2] |

-

pKi: The negative logarithm of the inhibition constant (Ki), indicating the affinity of the compound for the receptor. A higher pKi value corresponds to a higher binding affinity.

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the functional potency of a competitive antagonist.

The data clearly demonstrates the stereoselectivity of the α2-adrenoceptor, with RS-15385-197 exhibiting significantly higher affinity and functional potency compared to this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological activity of this compound.

Radioligand Binding Assay in Rat Cortex

Objective: To determine the binding affinity (pKi) of this compound for α2-adrenoceptors.

Methodology:

-

Tissue Preparation: Cerebral cortices from rats are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.

-

Competitive Binding Assay: A constant concentration of a radiolabeled α2-adrenoceptor antagonist, such as [3H]-yohimbine, is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (this compound).

-

Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is determined by liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Functional Antagonist Assay in Guinea-Pig Ileum

Objective: To determine the functional antagonist potency (pA2) of this compound.

Methodology:

-

Tissue Preparation: A segment of the guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Transmural Stimulation: The tissue is subjected to transmural electrical stimulation, which evokes cholinergic contractions.

-

Agonist-Induced Inhibition: The α2-adrenoceptor agonist UK-14,304 is added to the organ bath in a cumulative manner to generate a concentration-response curve for its inhibitory effect on the electrically evoked contractions.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.

-

Shift in Agonist Concentration-Response: A second concentration-response curve for UK-14,304 is then generated in the presence of this compound.

-

Data Analysis: The pA2 value is calculated from the magnitude of the rightward shift in the agonist concentration-response curve caused by the antagonist, typically using a Schild plot analysis.

Visualizations

Signaling Pathway of α2-Adrenoceptor

Caption: α2-Adrenoceptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine pKi.

Conclusion

This compound is a low-potency antagonist of the α2-adrenoceptor. Its primary pharmacological significance lies in its role as the less active enantiomer of the highly potent and selective α2-adrenoceptor antagonist, RS-15385-197. The substantial difference in affinity and functional activity between these two enantiomers underscores the critical importance of stereochemistry in drug-receptor interactions. The data and methodologies presented here provide a comprehensive understanding of the mechanism of action of this compound and its characterization as a research tool for studying the pharmacology of α2-adrenoceptors.

References

The Enantiomeric Paradox of Delequamine: A Technical Guide to RS-15385-198

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine (RS-15385-197) is a potent and highly selective α2-adrenergic receptor antagonist that has been investigated for its potential therapeutic applications. Its pharmacological activity is highly stereospecific. This technical guide provides an in-depth analysis of its enantiomer, RS-15385-198, detailing the profound differences in their pharmacological profiles. This document outlines the experimental methodologies for the synthesis, chiral separation, and pharmacological evaluation of these enantiomers, presenting quantitative data in a comparative format. Furthermore, it visualizes the pertinent signaling pathways and experimental workflows to provide a comprehensive understanding for researchers in drug development.

Introduction

Delequamine, chemically known as (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1][2]naphthyridine, is a selective antagonist of α2-adrenergic receptors. Its pharmacological effects are primarily attributed to the (8aR,12aS,13aS) enantiomer, designated as RS-15385-197. The other enantiomer, (8aS, 12aR, 13aR)-RS-15385-198, exhibits significantly lower affinity for these receptors, highlighting a high degree of stereoselectivity in its mechanism of action.[3][4] This guide focuses on the synthesis, separation, and comparative pharmacological characterization of these two enantiomers.

Synthesis and Chiral Separation

The synthesis of the racemic mixture of Delequamine, RS-15385-196, involves a multi-step process to construct the complex isoquinolino[2,1-g][1][2]naphthyridine core.

Synthesis of Racemic Delequamine (RS-15385-196)

Detailed synthetic protocols for Delequamine are not extensively available in the public domain. However, based on the synthesis of structurally related isoquinolino[1][2]naphthyridine derivatives, a plausible synthetic route can be conceptualized. The general approach likely involves the construction of the tetracyclic ring system through methods such as the Pictet-Spengler reaction, followed by further functionalization.

Chiral Separation of Enantiomers

The separation of the racemic mixture (RS-15385-196) into its constituent enantiomers, RS-15385-197 (Delequamine) and this compound, is achieved using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with a cellulose (B213188) or amylose (B160209) derivative, is typically effective for separating enantiomers of this structural class.

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar organic modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used. The exact ratio is optimized to achieve baseline separation. For basic compounds like Delequamine, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

-

Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compounds exhibit strong absorbance.

-

Procedure:

-

Dissolve the racemic RS-15385-196 in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the enantiomers with the optimized mobile phase.

-

Collect the separated enantiomer fractions.

-

The elution order of the enantiomers is determined by comparing their retention times with those of known standards or by using chiroptical detectors.

-

Pharmacological Characterization

The pharmacological activity of Delequamine and its enantiomer is primarily assessed through radioligand binding assays to determine their affinity for α2-adrenoceptors and functional assays to evaluate their antagonist potency.

Radioligand Binding Assays

These assays measure the ability of the compounds to displace a radiolabeled ligand from α2-adrenoceptors in a tissue preparation, typically rat cerebral cortex membranes.

Experimental Protocol: α2-Adrenoceptor Binding Assay

-

Tissue Preparation:

-

Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled α2-adrenoceptor antagonist (e.g., [3H]-yohimbine or [3H]-rauwolscine), and varying concentrations of the test compounds (RS-15385-197 or this compound).

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a specific duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor. The pKi is the negative logarithm of the Ki.

-

Functional Assays

The antagonist potency of the enantiomers is determined by their ability to inhibit the functional response elicited by an α2-adrenoceptor agonist in an isolated tissue preparation, such as the guinea-pig ileum.

Experimental Protocol: Isolated Guinea-Pig Ileum Assay

-

Tissue Preparation:

-

Isolate a segment of the guinea-pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Apply a resting tension to the tissue and allow it to equilibrate.

-

-

Functional Assay:

-

Induce twitch contractions of the ileum by transmural electrical stimulation. These contractions are inhibited by α2-adrenoceptor agonists due to the inhibition of acetylcholine (B1216132) release from presynaptic nerve terminals.

-

Obtain a cumulative concentration-response curve for an α2-adrenoceptor agonist (e.g., UK-14,304) by adding increasing concentrations of the agonist to the organ bath and measuring the inhibition of the twitch response.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of the antagonist (RS-15385-197 or this compound) for a defined period.

-

In the presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.

-

Repeat this procedure with several different concentrations of the antagonist.

-

-

Data Analysis:

-

The antagonist will cause a parallel rightward shift in the agonist concentration-response curve.

-

Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

-

The pA2 value, which is a measure of the antagonist's potency, is determined from the x-intercept of the Schild plot. A higher pA2 value indicates a more potent antagonist.

-

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological activity of Delequamine (RS-15385-197), its enantiomer (this compound), and the racemate (RS-15385-196).

Table 1: α2-Adrenoceptor Binding Affinities in Rat Cortex [3][4]

| Compound | pKi |

| RS-15385-197 (Delequamine) | 9.45 |

| This compound | 6.32 |

| RS-15385-196 (Racemate) | 9.18 |

Table 2: Functional Antagonist Potency at α2-Adrenoceptors in Guinea-Pig Ileum [3][4]

| Compound | pA2 |

| RS-15385-197 (Delequamine) | 9.72 |

| This compound | 6.47 |

Table 3: Selectivity Profile of Delequamine (RS-15385-197) [3]

| Receptor | pKi / pA2 | Selectivity Ratio (α2/other) |

| α2-Adrenoceptor (Binding) | 9.45 | - |

| α1-Adrenoceptor (Binding) | 5.29 | > 14,000 |

| 5-HT1A Receptor (Binding) | 6.50 | ~891 |

| 5-HT1D Receptor (Binding) | 7.00 | ~282 |

| Other 5-HT, Dopamine, Muscarinic, β-Adrenoceptors | ≤ 5 | > 28,000 |

Signaling Pathways and Experimental Workflows

α2-Adrenergic Receptor Signaling Pathway

Delequamine acts as an antagonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) typically linked to inhibitory Gi/o proteins.

Caption: Delequamine blocks the α2-adrenoceptor, preventing its activation by agonists.

Experimental Workflow for Pharmacological Characterization

The overall process for characterizing the enantiomers of Delequamine follows a logical progression from chemical synthesis to biological evaluation.

Caption: Workflow for the characterization of Delequamine and its enantiomer.

Conclusion

The data presented in this technical guide unequivocally demonstrate the high degree of stereoselectivity in the interaction of Delequamine with α2-adrenergic receptors. The (8aR,12aS,13aS) enantiomer, RS-15385-197, is a potent and selective antagonist, whereas its mirror image, this compound, is several orders of magnitude less active. This profound difference underscores the critical importance of chirality in drug design and development. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers investigating the pharmacology of adrenergic systems and developing novel therapeutic agents with improved selectivity and efficacy.

References

- 1. [3H]Rauwolscine and [3H]yohimbine binding to rat cerebral and human platelet membranes: possible heterogeneity of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compound (8ar,12as,13as)-5,8,8a,9,10,11,12,12a,13,13a- decaidro-3-methoxy-12-(ethylsulphonyl)-6h- isochino [2,1-g] [1,6] naftiridine for use in the treatment of psychoses - Patent EP-3860607-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Evaluation of the alpha-adrenoceptor antagonistic action of berberine in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for functional alpha 2D-adrenoceptors in the rat intestine - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of RS-15385-198: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-15385-198 is the (8aS, 12aR, 13aR) enantiomer of the potent and highly selective α2-adrenoceptor antagonist, RS-15385-197. While its enantiomer, RS-15385-197, exhibits high affinity and selectivity for α2-adrenoceptors, this compound displays a significantly lower affinity, highlighting a notable stereoselectivity in the binding of this chemical scaffold. This document provides a comprehensive overview of the pharmacological properties of this compound, focusing on its receptor binding affinity and functional antagonist activity. The information presented herein is intended to support further research and development activities in the field of adrenergic pharmacology.

Core Pharmacological Data

The quantitative pharmacological data for this compound are summarized in the tables below. These data are derived from in vitro studies comparing its activity to its more active enantiomer, RS-15385-197, and the racemate, RS-15385-196.

Table 1: Receptor Binding Affinity

This table summarizes the binding affinity of this compound and its related compounds for α2-adrenoceptors in the rat cerebral cortex. The affinity is expressed as the pKi, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

| Compound | Tissue | Radioligand Displaced | pKi |

| This compound | Rat Cerebral Cortex | [3H]-Yohimbine | 6.32[1][2] |

| RS-15385-197 | Rat Cerebral Cortex | [3H]-Yohimbine | 9.45[1][2] |

| RS-15385-196 (racemate) | Rat Cerebral Cortex | [3H]-Yohimbine | 9.18[1][2] |

Table 2: Functional Antagonist Activity

This table presents the functional antagonist potency of this compound in the guinea-pig ileum. The potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

| Compound | Tissue | Agonist | pA2 |

| This compound | Guinea-pig Ileum | UK-14,304 | 6.47[1][2] |

| RS-15385-197 | Guinea-pig Ileum | UK-14,304 | 9.72[1][2] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard pharmacological procedures and the information available from the primary literature.

Radioligand Binding Assay in Rat Cerebral Cortex

Objective: To determine the binding affinity (pKi) of this compound for α2-adrenoceptors.

Materials:

-

Rat cerebral cortex tissue

-

[3H]-Yohimbine (radioligand)

-

This compound (test compound)

-

Phentolamine (B1677648) (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.7)

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Male Sprague-Dawley rats are euthanized, and the cerebral cortices are rapidly dissected and placed in ice-cold Tris-HCl buffer.

-

The tissue is homogenized using a Polytron homogenizer.

-

The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C.

-

The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

The assay is performed in a final volume of 1 mL.

-

To each assay tube, the following are added:

-

100 µL of various concentrations of this compound (or buffer for total binding, or 10 µM phentolamine for non-specific binding).

-

100 µL of [3H]-Yohimbine (at a final concentration of ~1 nM).

-

800 µL of the membrane preparation.

-

-

The tubes are incubated at 25°C for 60 minutes.

-

The incubation is terminated by rapid filtration through glass fiber filters under vacuum.

-

The filters are washed three times with 5 mL of ice-cold Tris-HCl buffer.

-

The filters are placed in scintillation vials with 5 mL of scintillation fluid.

-

-

Data Analysis:

-

The radioactivity on the filters is counted using a liquid scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Yohimbine) is determined from competition curves using non-linear regression analysis.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

The pKi is then calculated as the negative logarithm of the Ki.

-

Functional Antagonism Assay in Guinea-Pig Ileum

Objective: To determine the functional antagonist potency (pA2) of this compound against the α2-adrenoceptor agonist UK-14,304.

Materials:

-

Male Dunkin-Hartley guinea-pigs

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

UK-14,304 (agonist)

-

This compound (antagonist)

-

Organ bath apparatus with isometric transducers

-

Transmural field stimulation electrodes

Procedure:

-

Tissue Preparation:

-

Guinea-pigs are euthanized, and a segment of the ileum is removed and placed in Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

-

Segments of the ileum (approximately 2 cm in length) are mounted in organ baths containing Krebs-Henseleit solution at 37°C.

-

The tissues are placed between two platinum electrodes for transmural field stimulation.

-

-

Experimental Protocol:

-

The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with regular washing every 15 minutes.

-

Transmural stimulation is applied (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage) to elicit twitch responses, which are primarily due to the release of acetylcholine (B1216132) from postganglionic cholinergic nerves.

-

A cumulative concentration-response curve to the α2-adrenoceptor agonist UK-14,304 is established to measure its inhibitory effect on the twitch responses.

-

The tissues are then washed to allow recovery.

-

The tissues are incubated with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to UK-14,304 is then constructed in the presence of this compound.

-

This procedure is repeated with different concentrations of this compound.

-

-

Data Analysis:

-

The magnitude of the rightward shift in the UK-14,304 concentration-response curve caused by each concentration of this compound is measured.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

-

The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

-

Visualizations

Signaling Pathway

The α2-adrenoceptors are G-protein coupled receptors (GPCRs) that signal primarily through the inhibitory G-protein, Gi. The binding of an agonist to the α2-adrenoceptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this signaling cascade by preventing agonist binding.

Caption: α2-Adrenoceptor signaling pathway and the inhibitory action of this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the key in vitro experiments used to characterize this compound.

Caption: Workflow for the radioligand binding assay to determine the pKi of this compound.

Caption: Workflow for the functional antagonism assay to determine the pA2 of this compound.

Conclusion

This compound is a low-affinity antagonist of α2-adrenoceptors. Its pharmacological profile, particularly when compared to its highly potent and selective enantiomer RS-15385-197, underscores the critical role of stereochemistry in the interaction with these receptors. The data and protocols presented in this guide provide a foundational understanding of this compound and can serve as a valuable resource for researchers in the field of adrenergic pharmacology and drug development. Further investigation into the structural basis of this stereoselectivity could provide insights for the design of novel and more specific adrenergic ligands.

References

In-Depth Technical Guide: RS-15385-198 Binding Affinity for Alpha-2 Adrenoceptors

This technical guide provides a comprehensive overview of the binding affinity of RS-15385-198 for alpha-2 (α2) adrenoceptors. The document is intended for researchers, scientists, and professionals in the field of drug development. It details quantitative binding data, experimental methodologies, and the associated signaling pathways.

Introduction

This compound is the (8aS, 12aR, 13aR) enantiomer of the potent and highly selective α2-adrenoceptor antagonist, RS-15385-197. A significant degree of stereoselectivity is observed in the binding of these enantiomers to α2-adrenoceptors, with RS-15385-197 exhibiting substantially higher affinity. This guide will present the available binding data for this compound and, for comparative purposes, its more pharmacologically active counterpart, RS-15385-197.

Data Presentation: Binding Affinity of this compound and Related Compounds

The following table summarizes the quantitative binding affinity data for this compound and its related compounds for α2-adrenoceptors. The data highlights the pronounced stereoselectivity of these ligands.

| Compound | Receptor/Tissue | pKi | Ki (nM) | Reference |

| This compound | α2-adrenoceptors (rat cortex) | 6.32 | 478.63 | [1] |

| RS-15385-197 | α2-adrenoceptors (rat cortex) | 9.45 | 0.35 | [1] |

| RS-15385-197 | α2A-adrenoceptor (human platelets) | 9.90 | 0.13 | [1] |

| RS-15385-197 | α2B-adrenoceptor (rat neonate lung) | 9.70 | 0.20 | [1] |

| RS-15385-196 (racemate) | α2-adrenoceptors (rat cortex) | 9.18 | 0.66 | [1] |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity for this compound and its related compounds at α2-adrenoceptors is typically performed using a radioligand binding assay. The following protocol is a representative methodology based on published studies.

Objective:

To determine the binding affinity (Ki) of a test compound (e.g., this compound) for α2-adrenoceptors by measuring its ability to compete with a known radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from tissues or cells expressing α2-adrenoceptors (e.g., rat cerebral cortex, human platelets, or cell lines transfected with specific α2-adrenoceptor subtypes).

-

Radioligand: A high-affinity α2-adrenoceptor antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-yohimbine or [³H]-RS-15385-197.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled α2-adrenoceptor antagonist (e.g., 10 µM phentolamine) to determine the amount of non-specific binding of the radioligand.

-

Incubation Buffer: Typically 50 mM Tris-HCl buffer with 10 mM MgCl₂, pH 7.4.

-

Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B) to separate bound and free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

-

Scintillation Fluid: For use with the scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the incubation buffer and determine the protein concentration.

-

Assay Setup: The assay is typically performed in triplicate in microcentrifuge tubes or a 96-well plate.

-

Total Binding: Add cell membranes, radioligand, and incubation buffer.

-

Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competition Binding: Add cell membranes, radioligand, and varying concentrations of the test compound (this compound).

-

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For the competition experiment, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Alpha-2 Adrenoceptor Signaling Pathway

Alpha-2 adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon activation by an agonist, the receptor promotes the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Canonical Gi-coupled signaling pathway of alpha-2 adrenoceptors.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.

Caption: Workflow of a competitive radioligand binding assay.

References

The Inactive Enantiomer RS-15385-198: A Deep Dive into its Discovery and Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of stereochemistry and pharmacology, the study of enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. Often, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of RS-15385-198, the inactive enantiomer of the potent and selective α2-adrenoceptor antagonist, Delequamine (RS-15385-197). Understanding the stereoselectivity of compounds like RS-15385 is crucial for the development of safer and more effective therapeutic agents.

Discovery and History

This compound emerged from a research program aimed at developing selective antagonists for α2-adrenoceptors. Its active counterpart, Delequamine (RS-15385-197), was identified as a promising candidate for the treatment of conditions such as erectile dysfunction and major depressive disorder, and it progressed to Phase 3 clinical trials before its development was discontinued.

The synthesis and pharmacological evaluation of the individual enantiomers, RS-15385-197 and this compound, were first detailed in a seminal 1993 paper by Brown et al.[1][2]. This study was pivotal in demonstrating the high degree of stereoselectivity at the α2-adrenoceptor, with RS-15385-197 exhibiting significantly greater affinity and potency than this compound. The racemate, designated RS-15385-196, displayed an intermediate pharmacological profile[1][2].

Quantitative Pharmacological Data

The stark difference in the pharmacological activity between the two enantiomers is best illustrated by their binding affinities and functional antagonist potencies. The following tables summarize the key quantitative data from in vitro studies.

| Compound | Tissue/Receptor | Radioligand | pKi |

| This compound (Inactive Enantiomer) | Rat Cortex (α2-adrenoceptors) | [3H]-Yohimbine | 6.32[1][2][3] |

| RS-15385-197 (Delequamine) | Rat Cortex (α2-adrenoceptors) | [3H]-Yohimbine | 9.45[1][2] |

| RS-15385-196 (Racemate) | Rat Cortex (α2-adrenoceptors) | [3H]-Yohimbine | 9.18[1][2] |

Table 1: Comparative binding affinities of RS-15385 enantiomers and racemate at α2-adrenoceptors in rat cerebral cortex.

| Compound | Tissue | Agonist | pA2 |

| This compound (Inactive Enantiomer) | Guinea-pig Ileum | UK-14304 | 6.47[1][2] |

| RS-15385-197 (Delequamine) | Guinea-pig Ileum | UK-14304 | 9.72[1][2] |

Table 2: Comparative functional antagonist potencies of RS-15385 enantiomers in the transmurally-stimulated guinea-pig ileum.

As the data clearly indicates, there is a greater than 1000-fold difference in binding affinity at the rat cortex α2-adrenoceptor between the active (RS-15385-197) and inactive (this compound) enantiomers. A similar disparity is observed in their functional antagonist potencies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological characterization of this compound and its active enantiomer.

Radioligand Binding Assay (Rat Cerebral Cortex)

Objective: To determine the binding affinity (Ki) of the test compounds for α2-adrenoceptors.

Materials:

-

Rat cerebral cortex tissue homogenate

-

[3H]-Yohimbine (radioligand)

-

Phentolamine (B1677648) (for non-specific binding determination)

-

Test compounds (RS-15385-197, this compound, RS-15385-196)

-

Incubation buffer: 50 mM Tris-HCl, pH 7.7

-

Glass fiber filters (Whatman GF/B)

-

Scintillation counter

Methodology:

-

Tissue Preparation: Whole rat brains are dissected to isolate the cerebral cortex. The tissue is homogenized in ice-cold Tris-HCl buffer and centrifuged. The resulting pellet is washed and re-suspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.

-

Assay Setup: The assay is performed in a final volume of 1 mL.

-

Total Binding: 100 µL of tissue homogenate, 50 µL of [3H]-Yohimbine (final concentration ~1 nM), and 850 µL of buffer.

-

Non-specific Binding: 100 µL of tissue homogenate, 50 µL of [3H]-Yohimbine, 50 µL of phentolamine (final concentration 10 µM), and 800 µL of buffer.

-

Competition Binding: 100 µL of tissue homogenate, 50 µL of [3H]-Yohimbine, 50 µL of varying concentrations of the test compound, and 800 µL of buffer.

-

-

Incubation: The mixture is incubated at 25°C for 30 minutes.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. The filters are washed three times with 5 mL of ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with 5 mL of scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Guinea-pig Ileum)

Objective: To determine the functional antagonist potency (pA2) of the test compounds.

Materials:

-

Male guinea-pigs

-

Isolated guinea-pig ileum segments

-

Krebs-Henseleit solution

-

UK-14304 (α2-adrenoceptor agonist)

-

Test compounds (RS-15385-197, this compound)

-

Organ bath with isometric transducers

-

Transmural field stimulation electrodes

Methodology:

-

Tissue Preparation: Segments of the distal ileum are removed from euthanized guinea-pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Stimulation: The tissues are subjected to transmural field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage) to elicit twitch contractions, which are recorded isometrically.

-

Agonist Response: A cumulative concentration-response curve to the α2-adrenoceptor agonist UK-14304 is established to determine its inhibitory effect on the twitch response.

-

Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of the antagonist (RS-15385-197 or this compound) for a predetermined equilibration period (e.g., 30 minutes).

-

Antagonism Measurement: In the continued presence of the antagonist, a second cumulative concentration-response curve to UK-14304 is generated.

-

Data Analysis: The concentration ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pA2 value is then determined from a Schild plot, which is a linear regression of log(concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist. A slope not significantly different from unity is indicative of competitive antagonism.

Visualizations

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Figure 1: Simplified signaling pathway of the α2-adrenoceptor and the site of action for RS-15385 enantiomers.

Figure 2: Experimental workflow for the radioligand binding assay.

Figure 3: Experimental workflow for the functional antagonism assay.

Conclusion

The case of this compound and its active enantiomer, Delequamine, serves as a classic example of the profound impact of stereoisomerism on pharmacological activity. While RS-15385-197 is a highly potent and selective α2-adrenoceptor antagonist, this compound is, for all practical purposes, inactive at this receptor. This significant difference in activity underscores the three-dimensional nature of drug-receptor interactions and highlights the importance of chiral synthesis and resolution in drug development. The detailed study of such inactive enantiomers is not merely an academic exercise; it provides valuable insights into the structure-activity relationships of a given pharmacological target and contributes to the design of more specific and safer medicines. This technical guide has provided a comprehensive overview of the discovery, pharmacological profile, and experimental evaluation of this compound, offering a valuable resource for researchers in the field of pharmacology and drug discovery.

References

Stereoselectivity of RS-15385-198 vs. RS-15385-197: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoselectivity of the α2-adrenoceptor antagonists, RS-15385-197 and its enantiomer, RS-15385-198. The document outlines the significant differences in their binding affinities and functional activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying pharmacology.

Core Findings: High Stereoselectivity at the α2-Adrenoceptor

RS-15385-197, also known as delequamine, demonstrates markedly higher affinity and antagonist potency for the α2-adrenoceptor compared to its stereoisomer, this compound. This pronounced stereoselectivity is a critical aspect of its pharmacological profile, highlighting the specific molecular interactions required for high-affinity binding to the receptor.

Comparative Binding Affinities and Functional Antagonist Activities

The following tables summarize the quantitative data from in vitro radioligand binding and functional assays, illustrating the profound differences in potency between the two enantiomers.

| Compound | Receptor | Tissue | Radioligand | pKi |

| RS-15385-197 | α2-Adrenoceptor | Rat Cortex | [3H]-Yohimbine | 9.45[1] |

| This compound | α2-Adrenoceptor | Rat Cortex | [3H]-Yohimbine | 6.32[1] |

| RS-15385-196 (Racemate) | α2-Adrenoceptor | Rat Cortex | [3H]-Yohimbine | 9.18[1] |

| RS-15385-197 | α1-Adrenoceptor | Rat Cortex | [3H]-Prazosin | 5.29[1] |

Table 1: Comparative in vitro binding affinities (pKi) of RS-15385-197 and this compound for α-adrenoceptors.

| Compound | Preparation | Agonist | pA2 |

| RS-15385-197 | Guinea-Pig Ileum | UK-14,304 | 9.72[1] |

| This compound | Guinea-Pig Ileum | UK-14,304 | 6.47[1] |

Table 2: Functional antagonist potency (pA2) of RS-15385-197 and this compound at the α2-adrenoceptor.

The data clearly indicates that RS-15385-197 possesses over 1000-fold higher affinity for the α2-adrenoceptor than this compound. Furthermore, RS-15385-197 exhibits a high degree of selectivity for the α2-adrenoceptor over the α1-adrenoceptor, with a selectivity ratio greater than 14,000-fold in binding experiments.[1]

Receptor Selectivity Profile of RS-15385-197

To further characterize its pharmacological profile, RS-15385-197 was evaluated for its affinity against a panel of other receptors.

| Receptor Subtype | pKi |

| α2A-Adrenoceptor (Human Platelets) | 9.90[1] |

| α2B-Adrenoceptor (Rat Neonate Lung) | 9.70[1] |

| α2-Adrenoceptor (Hamster Adipocytes) | 8.38[1] |

| 5-HT1A | 6.50[1] |

| 5-HT1D | 7.00[1] |

Table 3: Binding affinities (pKi) of RS-15385-197 for various α2-adrenoceptor subtypes and 5-HT receptors.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays for α-Adrenoceptors in Rat Cortex

Objective: To determine the binding affinities (Ki) of RS-15385-197 and this compound for α1 and α2-adrenoceptors.

Materials:

-

Tissue: Male Wistar rat cerebral cortex.

-

Radioligands: [3H]-Yohimbine (for α2-adrenoceptors), [3H]-Prazosin (for α1-adrenoceptors).

-

Buffer: 50 mM Tris-HCl, pH 7.7.

-

Competitors: RS-15385-197, this compound.

-

Non-specific binding: Phentolamine (10 µM).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold Tris-HCl buffer and centrifuged. The resulting pellet is washed and re-suspended in fresh buffer.

-

Binding Assay: Aliquots of the membrane preparation are incubated with a fixed concentration of the respective radioligand and a range of concentrations of the competitor compounds (RS-15385-197 or this compound).

-

Incubation: The incubation is carried out for 30 minutes at 25°C.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values (concentration of competitor inhibiting 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation. pKi is the negative logarithm of the Ki.

Functional Antagonist Assay in Guinea-Pig Ileum

Objective: To determine the functional antagonist potency (pA2) of RS-15385-197 and this compound at prejunctional α2-adrenoceptors.

Materials:

-

Tissue: Male guinea-pig ileum.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution, maintained at 32°C and gassed with 95% O2 / 5% CO2.

-

Agonist: UK-14,304 (a selective α2-adrenoceptor agonist).

-

Antagonists: RS-15385-197, this compound.

-

Instrumentation: Organ bath, isometric transducer, data acquisition system.

Procedure:

-

Tissue Preparation: A segment of guinea-pig ileum is mounted in an organ bath containing PSS under a resting tension of 1 g.

-

Stimulation: The tissue is subjected to transmural electrical stimulation to elicit twitch responses, which are mediated by the release of acetylcholine.

-

Agonist Response: A cumulative concentration-response curve to UK-14,304 is established to measure its inhibitory effect on the twitch responses.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (RS-15385-197 or this compound) for a predetermined equilibration period.

-

Shift in Agonist Response: A second cumulative concentration-response curve to UK-14,304 is generated in the presence of the antagonist.

-

Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This procedure is repeated for at least three different concentrations of the antagonist. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the intercept on the x-axis.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the canonical α2-adrenoceptor signaling pathway and the experimental workflow for determining antagonist potency.

Caption: Canonical α2-adrenoceptor signaling pathway.

Caption: Experimental workflow for pA2 determination.

Conclusion

The pharmacological data for RS-15385-197 and this compound unequivocally demonstrate a high degree of stereoselectivity at the α2-adrenoceptor. The (8aR, 12aS, 13aS) configuration of RS-15385-197 is essential for its potent and selective antagonist activity. This profound difference between the enantiomers underscores the precise three-dimensional structural requirements for optimal interaction with the α2-adrenoceptor binding pocket. RS-15385-197 stands as a powerful pharmacological tool for investigating the physiological and pathophysiological roles of α2-adrenoceptors.

References

Stereoisomers of Alpha-2 Adrenoceptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core pharmacology of alpha-2 adrenoceptor antagonist stereoisomers. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological processes.

Core Concepts: Stereoselectivity in Alpha-2 Adrenoceptor Antagonism

Alpha-2 adrenoceptors (α2-ARs), a class of G-protein coupled receptors (GPCRs), are crucial regulators of neurotransmission and physiological processes.[1] They are subdivided into three main subtypes: α2A, α2B, and α2C.[1] Antagonists of these receptors have significant therapeutic potential. A critical aspect of α2-AR pharmacology is the stereoselectivity exhibited by many antagonist compounds. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, often display markedly different affinities, selectivities, and functional activities at their biological targets. This guide focuses on the stereoisomers of two prominent α2-AR antagonists: yohimbine (B192690) and idazoxan (B1206943).

Quantitative Data on Stereoisomer Affinity and Selectivity

The binding affinity (Ki) and functional antagonist potency (pA2) of various stereoisomers at alpha adrenoceptors are summarized below. These values highlight the significant impact of stereochemistry on receptor interaction.

Yohimbine Stereoisomers

Yohimbine has several stereoisomers, including rauwolscine (B89727) (also known as α-yohimbine) and corynanthine (B1669447).[2] While yohimbine and rauwolscine are generally selective α2-AR antagonists, corynanthine exhibits a preference for α1-adrenoceptors.[3][4]

| Stereoisomer | Receptor Subtype | pA2 Value | Ki (nM) | Selectivity (α2/α1) | Reference |

| Yohimbine | α2 | 7.0 - 9.0 | - | ~45 | [4][5] |

| α1 | 5.0 - 7.0 | - | [4] | ||

| Rauwolscine | α2 | 7.5 - 8.5 | - | ~3 | [4][5] |

| α1 | 5.0 - 7.0 | - | [4] | ||

| Corynanthine | α2 | 4.0 - 6.0 | - | ~0.03 | [4][5] |

| α1 | 6.5 - 7.4 | - | [4] | ||

| (+)-Yohimbine | α2 | - | - | 635 | [6] |

| Alloyohimbine | α2 | - | - | 46.6 | [6] |

Note: pA2 and Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Idazoxan Enantiomers

Idazoxan is a selective α2-AR antagonist that exists as two enantiomers: (+)-idazoxan and (-)-idazoxan.

| Enantiomer | Receptor Affinity | Potency | Notes | Reference |

| (+)-Idazoxan | 7-8 times more potent than (-)-idazoxan in inhibiting p-[3H]aminoclonidine binding. | Affinity for α2-autoreceptors is 40 times higher than (-)-idazoxan. | Shows a higher affinity for presynaptic α2-adrenoceptors. | [3] |

| (-)-Idazoxan | Lower affinity for α2-adrenoceptors compared to the (+)-enantiomer. | [3] |

Key Experimental Protocols

Detailed methodologies for characterizing α2-adrenoceptor antagonist stereoisomers are crucial for obtaining reliable and reproducible data. The following sections outline standard protocols for radioligand binding and functional assays.

Radioligand Binding Assay for α2-Adrenoceptors

This protocol is used to determine the binding affinity (Ki) of unlabelled antagonist stereoisomers by measuring their ability to displace a radiolabeled ligand from the α2-adrenoceptor.

Materials:

-

Radioligand: [3H]-Rauwolscine (a specific α2-antagonist radioligand).[7]

-

Tissue Preparation: Bovine cerebral cortex membranes or cells stably expressing human α2-adrenoceptor subtypes.[7][8]

-

Buffer: Tris buffer or K+-phosphate buffer.[8]

-

Competitors: Unlabeled antagonist stereoisomers at various concentrations.

-

Wash Buffer: Ice-cold buffer.

-

Scintillation Fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.

-

Incubation: In reaction tubes, combine the membrane preparation, [3H]-rauwolscine at a fixed concentration (e.g., near its Kd value of 2.5 nM), and varying concentrations of the unlabeled competitor stereoisomer.[7]

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 15-30 minutes).[8]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Isolated Rat Vas Deferens

This ex vivo functional assay is used to determine the antagonist potency (pA2) of stereoisomers by measuring their ability to inhibit the contractile response induced by an α2-AR agonist. The vas deferens is a suitable tissue as its nerve terminals contain presynaptic α2-adrenoceptors that regulate neurotransmitter release.[9][10]

Materials:

-

Tissue: Prostatic portion of the rat vas deferens.[9]

-

Organ Bath: Filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Isotonic Transducer and Recording System.

-

α2-Adrenoceptor Agonist: Clonidine or other suitable agonist.

-

Antagonist Stereoisomers.

-

Electrical Field Stimulator.

Procedure:

-

Tissue Preparation: Dissect the prostatic portion of the rat vas deferens and mount it in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes) with regular washes.

-

Stimulation: Elicit twitch contractions by electrical field stimulation.

-

Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the α2-AR agonist (e.g., clonidine), which will inhibit the twitch contractions.

-

Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the antagonist stereoisomer for a predetermined time.

-

Shifted Agonist Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.

-

Data Analysis: The antagonist will cause a rightward shift of the agonist concentration-response curve. The magnitude of this shift is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.

Signaling Pathways and Experimental Workflows

Alpha-2 Adrenoceptor Signaling

The canonical signaling pathway for α2-adrenoceptors involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.[11] However, α2-ARs can also activate other signaling cascades, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[12]

Experimental Workflow for GPCR Antagonist Characterization

The characterization of a novel GPCR antagonist, including its stereoisomers, typically follows a structured workflow from initial screening to in-depth functional analysis.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Rauwolscine - Wikipedia [en.wikipedia.org]

- 3. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of yohimbine stereoisomers to alpha-adrenoceptors in rat liver and human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recombinant human alpha 2-adrenoceptor subtypes: comparison of [3H]rauwolscine, [3H]atipamezole and [3H]RX821002 as radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of agonism at functional prejunctional alpha 2-adrenoceptors of rat vas deferens using operational and null approaches [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Physiological and pharmacological aspects of the vas deferens—an update [frontiersin.org]

- 11. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

The Distomer RS-15385-198: A Technical Overview of its Biological Activity as an α2-Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-15385-198 is the (8aS, 12aR, 13aR) enantiomer, or distomer, of the potent and highly selective α2-adrenoceptor antagonist, RS-15385-197 (Delequamine). While its enantiomeric counterpart, RS-15385-197, exhibits high affinity and selectivity for α2-adrenoceptors, this compound demonstrates significantly lower binding affinity and antagonist potency. This document provides a comprehensive technical guide to the biological activity of this compound, detailing its pharmacological profile, the experimental protocols used for its characterization, and the underlying signaling pathways.

Quantitative Pharmacological Data

The biological activity of this compound has been primarily characterized through radioligand binding assays and functional tissue experiments. The key quantitative data are summarized in the table below, with comparative data for its active enantiomer, RS-15385-197, and the racemate, RS-15385-196, included for context.

| Compound | Assay Type | Tissue/Preparation | Radioligand | Agonist | Parameter | Value | Reference |

| This compound | Radioligand Binding | Rat Cortex | [3H]-Yohimbine | - | pKi | 6.32 | [1] |

| This compound | Functional Antagonism | Guinea-Pig Ileum | - | UK-14304 | pA2 | 6.47 | [1] |

| RS-15385-197 | Radioligand Binding | Rat Cortex | [3H]-Yohimbine | - | pKi | 9.45 | [1] |

| RS-15385-197 | Functional Antagonism | Guinea-Pig Ileum | - | UK-14304 | pA2 | 9.72 | [1] |

| RS-15385-196 | Radioligand Binding | Rat Cortex | [3H]-Yohimbine | - | pKi | 9.18 | [1] |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The characterization of this compound involved standard pharmacological assays. The detailed methodologies for these key experiments are outlined below.

Radioligand Binding Assay in Rat Cortex

Objective: To determine the binding affinity of this compound for α2-adrenoceptors in the central nervous system.

Protocol:

-

Tissue Preparation:

-

Male Sprague-Dawley rat cortices are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7).

-

The homogenate is centrifuged at 50,000 x g for 15 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and centrifuged again.

-

The final pellet is resuspended in incubation buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.7).

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of the α2-adrenoceptor selective radioligand, [3H]-yohimbine.

-

Increasing concentrations of the test compound (this compound) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled α2-adrenoceptor antagonist (e.g., 10 µM phentolamine).

-

The incubation is carried out at 25°C for 60 minutes.

-

-

Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The IC50 values (concentration of the compound that inhibits 50% of specific binding) are determined by non-linear regression analysis.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay in Guinea-Pig Ileum

Objective: To assess the functional antagonist activity of this compound at presynaptic α2-adrenoceptors.

Protocol:

-

Tissue Preparation:

-

Segments of the myenteric plexus-longitudinal muscle from the ileum of male Dunkin-Hartley guinea pigs are isolated.

-

The tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

-

-

Functional Assay:

-

The tissues are subjected to transmural electrical field stimulation to elicit twitch responses, which are mediated by the release of acetylcholine (B1216132) from cholinergic nerve terminals.

-

The α2-adrenoceptor agonist, UK-14304, is added cumulatively to inhibit the twitch responses.

-

A concentration-response curve for UK-14304 is established.

-

The tissues are then incubated with a fixed concentration of this compound for a predetermined period.

-

A second concentration-response curve for UK-14304 is then generated in the presence of this compound.

-

-

Data Analysis:

-

The magnitude of the rightward shift in the agonist concentration-response curve caused by the antagonist is measured.

-

The pA2 value is calculated using the Schild equation, which provides a measure of the antagonist's affinity.

-

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist at α2-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi. The canonical signaling pathway for α2-adrenoceptors is depicted below.

Caption: α2-Adrenoceptor signaling pathway.

Upon activation by an agonist, the α2-adrenoceptor facilitates the dissociation of the Gi protein into its Gαi and Gβγ subunits. The Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels attenuates the activity of protein kinase A (PKA), thereby modulating various downstream cellular responses. As an antagonist, this compound binds to the α2-adrenoceptor but does not elicit this signaling cascade. Instead, it competitively blocks the binding of endogenous agonists like norepinephrine, thereby preventing the inhibitory effects of α2-adrenoceptor activation.

Experimental Workflow for Pharmacological Characterization

The logical flow of experiments to characterize a compound like this compound is crucial for a comprehensive understanding of its biological activity.

Caption: Experimental workflow for pharmacological profiling.

Conclusion

This compound is the less active enantiomer of the potent α2-adrenoceptor antagonist RS-15385-197. Its biological activity is characterized by a moderate affinity for α2-adrenoceptors in radioligand binding studies and a corresponding antagonist potency in functional assays. The significant difference in activity between the two enantiomers highlights the stereoselectivity of the α2-adrenoceptor. While not a potent pharmacological tool itself, the study of this compound is crucial for understanding the structure-activity relationships of this class of compounds and serves as an important control in experiments involving its more active counterpart.

References

Core Safety and Toxicity Profile of RS-15385-198: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive public safety and toxicity data for RS-15385-198, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect-Level), is not available in the public domain. This document synthesizes the available pharmacological data, which provides foundational insights into its specificity and potential for off-target effects, a critical component of a safety assessment. The information herein is intended for research and informational purposes only and does not constitute a complete safety and toxicity evaluation.

Introduction

This compound is identified as the (8aS, 12aR, 13aR) enantiomer of a potent and highly selective alpha-2 adrenoceptor antagonist.[1][2] The more active enantiomer is RS-15385-197 ((8aR, 12aS, 13aS)-5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulphonyl)-6H-isoquino[2,1-g][1][3]-naphthyridine), with the racemate being RS-15385-196.[1][2] Research on this compound series was conducted at the Syntex Research Centre. This guide focuses on the pharmacological profile of the active enantiomer, RS-15385-197, to infer the likely safety profile of this compound, based on the principle that understanding the active counterpart is crucial for evaluating a less active stereoisomer.

The primary mechanism of action is the competitive antagonism of alpha-2 adrenergic receptors. These receptors are key regulators in the central and peripheral nervous systems, and their modulation can impact a range of physiological processes.[3][4][5]

Pharmacological Data

The selectivity of a compound is a cornerstone of its safety profile, as it indicates the potential for off-target effects. The available data for the active enantiomer, RS-15385-197, demonstrates a high degree of selectivity for alpha-2 adrenoceptors over other receptor types.

Table 1: Receptor Binding Affinity and Selectivity of RS-15385-197 and its Enantiomer this compound

| Target | Ligand/Assay | RS-15385-197 (pKi / pA2) | This compound (pKi / pA2) | Selectivity Ratio (α2/α1) of RS-15385-197 | Reference |

| Alpha-2 Adrenoceptors | Rat Cortex (Binding, [3H]-yohimbine) | 9.45 | 6.32 | > 14,000 (Binding) | [1][2] |

| Guinea-pig Ileum (Functional) | 9.72 | 6.47 | > 4,000 (Functional) | [1][2] | |

| Dog Saphenous Vein (Functional) | 10.0 | Not Reported | Not Applicable | [1][2] | |

| Alpha-1 Adrenoceptors | Rat Cortex (Binding, [3H]-prazosin) | 5.29 | Not Reported | Not Applicable | [1][2] |

| Rabbit Aorta (Functional) | 6.05 | Not Reported | Not Applicable | [1][2] | |

| Other Receptors | |||||

| 5-HT1A | Not Specified | 6.50 | Not Reported | Not Applicable | [1][2] |

| 5-HT1D | Not Specified | 7.00 | Not Reported | Not Applicable | [1][2] |

| Other 5-HT Subtypes | Not Specified | ≤ 5 | Not Reported | Not Applicable | [1][2] |

| Dopamine Receptors | Not Specified | ≤ 5 | Not Reported | Not Applicable | [1][2] |